molecular formula C17H26Cl3N3O B1669151 Clamoxyquin hydrochloride CAS No. 4724-59-8

Clamoxyquin hydrochloride

Cat. No. B1669151
CAS RN: 4724-59-8
M. Wt: 394.8 g/mol
InChI Key: DSUSRMDNBSPLHV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of clamoxyquin hydrochloride involves a Mannich condensation reaction. The process begins with the hydroxyquinoline (1), which undergoes condensation with formaldehyde and N,N-diethylpropylenediamine to yield clamoxyquin (2) . The reaction conditions typically involve:

    Reactants: Hydroxyquinoline, formaldehyde, N,N-diethylpropylenediamine

    Solvent: Often an aqueous or alcoholic medium

    Temperature: Moderate temperatures around 50-70°C

    Catalysts: Acidic catalysts like hydrochloric acid may be used to facilitate the reaction

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction is carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Clamoxyquin hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, potentially altering its pharmacological properties.

    Substitution: Various substitution reactions can occur on the quinoline ring, especially at the chloro and amino positions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogenating agents, alkylating agents

Major products formed from these reactions include modified quinoline derivatives with potential variations in their pharmacological activities .

Scientific Research Applications

Clamoxyquin hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of clamoxyquin hydrochloride involves its interaction with the parasite’s cellular machinery. The compound targets the parasite’s DNA and RNA synthesis pathways, disrupting their replication and leading to cell death. The molecular targets include enzymes involved in nucleic acid synthesis and repair . This disruption ultimately results in the elimination of the parasitic infection.

properties

CAS RN

4724-59-8

Molecular Formula

C17H26Cl3N3O

Molecular Weight

394.8 g/mol

IUPAC Name

5-chloro-7-[[3-(diethylamino)propylamino]methyl]quinolin-8-ol;dihydrochloride

InChI

InChI=1S/C17H24ClN3O.2ClH/c1-3-21(4-2)10-6-8-19-12-13-11-15(18)14-7-5-9-20-16(14)17(13)22;;/h5,7,9,11,19,22H,3-4,6,8,10,12H2,1-2H3;2*1H

InChI Key

DSUSRMDNBSPLHV-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNCC1=CC(=C2C=CC=NC2=C1O)Cl.Cl.Cl

Canonical SMILES

CCN(CC)CCCNCC1=CC(=C2C=CC=NC2=C1O)Cl.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Clamoxyquin dihydrochloride;  Clamoxyquin HCl;  Clamoxyquin hydrochloride;  Clamoxyquine hydrochloride;  CN 17900-2 B;  CN-17,900-2B;  KAN 322;  NSC 20246; AA 3854;  PAA-3854;  UNII-SQ922M93PI.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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